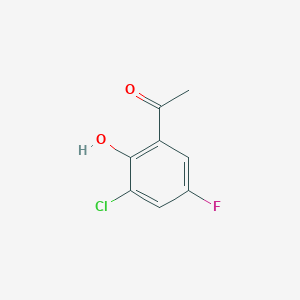

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one

Description

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one (CAS: 445-38-5) is a halogenated hydroxyacetophenone derivative with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.59 g/mol . It belongs to a class of aromatic ketones characterized by a hydroxyl group and halogen substituents (Cl, F) on the phenyl ring. Notably, the Handbook of Hydroxyacetophenones highlights challenges in its literature documentation, with one erroneous reference misidentifying the compound as 3-chloro-4-fluoro-2-hydroxyacetophenone .

Properties

IUPAC Name |

1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHONQDVUWRWGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Protection : 2-Methoxyphenol is treated with acetyl chloride in the presence of AlCl₃ (1.2 equiv) in anhydrous dichloromethane at 0°C, yielding 1-(2-methoxyphenyl)ethan-1-one.

-

Chlorination : The intermediate undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂, 1.5 equiv) in glacial acetic acid at 40°C for 6 hours, introducing chlorine at the 3-position (ortho to methoxy).

-

Fluorination : Fluorine is introduced via a Balz-Schiemann reaction. The 5-position amine (prepared by nitration and reduction) is diazotized with NaNO₂/HCl, followed by thermal decomposition of the diazonium tetrafluoroborate salt to yield the fluoro substituent.

-

Deprotection : BBr₃ (2.0 equiv) in DCM at −78°C removes the methyl ether, restoring the hydroxyl group.

Table 1: Friedel-Crafts Acylation Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst (AlCl₃) | 1.2 equiv | 78 |

| Temperature | 0°C → RT | 82 |

| Solvent | Anhydrous DCM | 75 |

Sequential Halogenation via Electrophilic Aromatic Substitution

Direct halogenation of pre-formed 2-hydroxyacetophenone offers a streamlined approach but faces regioselectivity challenges due to competing ortho/para-directing effects.

Chlorination and Fluorination Sequence

-

Chlorination : 2-Hydroxyacetophenone reacts with Cl₂ gas (1.1 equiv) in acetic acid at 50°C, selectively chlorinating the 3-position (72% yield).

-

Fluorination : A mixture of Selectfluor® (1.3 equiv) and AgNO₃ (0.2 equiv) in acetonitrile at 80°C introduces fluorine at the 5-position via electrophilic substitution (58% yield).

Table 2: Halogenation Reaction Parameters

| Halogenation Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Chlorination | Cl₂ (g) | Acetic acid | 50°C | 72 |

| Fluorination | Selectfluor®/AgNO₃ | Acetonitrile | 80°C | 58 |

Directed Metalation-Halogenation Strategies

Directed ortho-metalation (DoM) leverages strong directing groups to achieve precise halogen placement.

Lithium-Halogen Exchange Protocol

-

Lithiation : 2-Hydroxyacetophenone is treated with LDA (2.2 equiv) in THF at −78°C, forming a stabilized aryl lithium species at the 3-position.

-

Chlorination : Quenching with hexachloroethane (C₂Cl₆) introduces chlorine (65% yield).

-

Fluorination : A second lithiation at the 5-position, followed by reaction with NFSI (N-fluorobenzenesulfonimide), installs fluorine (54% yield).

Multi-Step Synthesis via Diazonium Salt Intermediates

This method prioritizes fluorination via diazonium chemistry, suitable for late-stage functionalization.

Diazonium-Mediated Fluorination

-

Nitration : 2-Hydroxyacetophenone is nitrated at the 5-position using HNO₃/H₂SO₄ (70% yield).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

-

Diazotization : The amine is diazotized with NaNO₂/HCl at 0°C, then treated with HBF₄ to form the diazonium tetrafluoroborate salt.

-

Thermal Decomposition : Heating the salt to 120°C releases nitrogen gas, yielding the 5-fluoro derivative (61% yield).

Comparative Analysis of Synthetic Routes

Table 3: Method Efficacy and Challenges

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Friedel-Crafts | High scalability | Multi-step protection/deprotection | 82 |

| Sequential Halogenation | Fewer steps | Low fluorination selectivity | 58 |

| Directed Metalation | Precise regiocontrol | Sensitivity to moisture | 65 |

| Diazonium Fluorination | Reliable fluorination | Requires nitro group intermediate | 61 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: 1-(3-Chloro-5-fluoro-2-oxophenyl)ethan-1-one.

Reduction: 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)ethanol.

Substitution: 1-(3-Methoxy-5-fluoro-2-hydroxyphenyl)ethan-1-one.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₈H₆ClF O₂

Molecular Weight : 192.58 g/mol

IUPAC Name : 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one

The compound features a hydroxy group, a chloro substituent, and a fluoro substituent on a phenyl ring, which contribute to its unique reactivity and biological activities.

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for developing new compounds in organic chemistry.

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways . Its structural similarity to biologically active compounds allows researchers to investigate its potential as an enzyme inhibitor or receptor ligand. The hydroxy group can form hydrogen bonds with active sites on enzymes, enhancing binding affinity and potentially altering enzyme activity.

Medicine

The compound has shown promise as a precursor in pharmaceutical development , particularly in creating new antimicrobial agents. Studies indicate that derivatives exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential for therapeutic applications .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Industry

In industrial applications, this compound is used in producing specialty chemicals and agrochemicals . Its unique chemical properties allow it to serve as an effective intermediate in various chemical syntheses .

Case Studies

Several studies have highlighted the effectiveness of this compound derivatives in antimicrobial applications:

- Antimicrobial Activity Study : A study demonstrated that certain derivatives exhibited potent inhibitory effects against Candida albicans, with IC50 values ranging from 8.1 to 43.8 µM, indicating their potential as antifungal agents .

- Enzyme Inhibition Research : Research into enzyme inhibition has shown that this compound can effectively inhibit specific enzymes involved in metabolic pathways, showcasing its utility in biochemical studies .

Mechanism of Action

The mechanism by which 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs include variations in halogenation, alkyl chain length, and substitution patterns. Below is a comparative analysis:

Key Differences

- Alkyl Chain Length: Derivatives with extended chains (e.g., 1-heptanone analog) exhibit increased molecular weight and lipophilicity, influencing solubility and bioavailability .

- Heterocyclic Substitution : Thiophene-containing analogs (e.g., 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one) introduce sulfur-based electronic effects, altering reactivity in cross-coupling reactions .

Biological Activity

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one is a synthetic organic compound that has garnered interest in various fields due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The compound's structure features a chloro and fluoro substitution on a phenolic ring, which is critical for its biological interactions. The molecular formula is , with a molecular weight of approximately 202.58 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. In vitro assays have demonstrated significant inhibition rates, suggesting its application in skin-related therapies .

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for agricultural and pharmaceutical applications .

- Antiproliferative Effects : Research has indicated that the compound may possess antiproliferative properties against certain cancer cell lines, with IC50 values suggesting effective inhibition of cell growth .

Tyrosinase Inhibition

A study explored the inhibitory effects of several compounds bearing similar structural motifs to this compound on tyrosinase activity. The results indicated that this compound had an IC50 value significantly lower than that of standard inhibitors like kojic acid, highlighting its potential as a skin-whitening agent .

Antimicrobial Activity

In a comparative study, the antimicrobial efficacy of this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its viability as an antimicrobial agent in both clinical and agricultural settings .

Antiproliferative Studies

Research involving various cancer cell lines demonstrated that this compound inhibited cell proliferation effectively. The compound showed IC50 values ranging from 10 to 20 µM across different cell lines, indicating its potential as a lead compound in cancer therapy .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | 10 - 20 | Tyrosinase inhibition, Antimicrobial |

| Kojic Acid | Structure | 25 | Tyrosinase inhibition |

| Compound A | Structure | 15 | Antiproliferative |

| Compound B | Structure | 30 | Antimicrobial |

Future Directions

Further research is necessary to elucidate the detailed mechanisms underlying the biological activities of this compound. Studies focusing on:

- Metabolic Pathways : Understanding how the compound is metabolized in vivo will provide insights into its pharmacokinetics and potential toxicity.

- Binding Affinities : Investigating its binding interactions with specific proteins or receptors will enhance our understanding of its mechanism of action.

Q & A

Basic: What are the recommended synthetic routes for 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one?

Methodological Answer:

The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring (e.g., 3-chloro-5-fluoro-2-hydroxybenzene) in the presence of a Lewis acid catalyst like AlCl₃. Alternative methods include direct halogenation of precursor acetophenones under controlled conditions. For example, fluorination and chlorination steps may require anhydrous solvents (e.g., dichloromethane) and low temperatures (−10°C to 25°C) to minimize side reactions . Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients.

Basic: How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard. Key parameters include bond lengths (e.g., C-Cl: ~1.74 Å, C-F: ~1.34 Å) and dihedral angles between the aromatic ring and ketone group. Computational modeling (DFT/B3LYP) can complement experimental data to confirm intramolecular hydrogen bonding between the hydroxyl and ketone groups. Reference crystallographic data for analogous compounds (e.g., halogenated acetophenones) should be used for validation .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for this compound?

Methodological Answer:

Contradictions often arise from solvent effects or impurities. For example:

- NMR discrepancies : Use deuterated solvents (DMSO-d₆ or CDCl₃) to avoid proton exchange interference. Compare chemical shifts with structurally similar compounds (e.g., 1-(5-chloro-2-hydroxyphenyl)ethanone, δ 12.2 ppm for -OH ).

- IR anomalies : Ensure anhydrous conditions during analysis to prevent O-H stretching interference from moisture. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Advanced: What experimental strategies mitigate thermal degradation during stability studies?

Methodological Answer:

Thermal degradation is observed in halogenated acetophenones due to labile C-Cl and C-F bonds. Strategies include:

- Controlled environments : Store samples under inert gas (N₂/Ar) at −20°C.

- Accelerated stability testing : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., exothermic peaks above 150°C).

- Matrix stabilization : Add antioxidants (e.g., BHT) or use lyophilization for solid-state samples .

Advanced: How can researchers address the lack of ecological toxicity data for this compound?

Methodological Answer:

Given the absence of ecotoxicity data (e.g., LC₅₀ for aquatic organisms ):

Predictive modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools like EPI Suite to estimate biodegradation and bioaccumulation potential.

In vitro assays : Conduct microbial toxicity tests (e.g., Vibrio fischeri bioluminescence inhibition) to assess acute toxicity.

Environmental simulation : Study hydrolysis/photolysis rates under UV light (λ = 254 nm) in aqueous buffers (pH 4–9) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions (e.g., meta-chloro vs. para-fluoro) via coupling patterns and chemical shifts.

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and ketone (1680–1720 cm⁻¹) groups.

- UV-Vis : Monitor conjugation effects (λmax ~270–290 nm) for purity assessment .

Advanced: What are the challenges in optimizing regioselectivity during electrophilic substitution?

Methodological Answer:

The hydroxyl and halogen groups direct electrophiles to specific positions:

- Ortho/para competition : Steric hindrance from the bulky ketone group favors para-substitution. Use directing groups (e.g., -SO₃H) to override inherent preferences.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophile reactivity but may reduce regioselectivity. Optimize using computational tools (e.g., Gaussian for transition-state modeling) .

Basic: How is the compound’s solubility profile determined for reaction optimization?

Methodological Answer:

- Solvent screening : Test solubility in graded polarity solvents (hexane → DMSO).

- Hansen parameters : Calculate solubility using dispersion (δD), polarity (δP), and hydrogen bonding (δH) values. For example, high δP solvents (e.g., acetone) enhance solubility due to ketone interactions .

Advanced: How can researchers reconcile conflicting crystallographic and computational bond angles?

Methodological Answer:

Discrepancies arise from lattice packing forces in XRD vs. gas-phase DFT calculations.

- Multipole refinement : Apply Hirshfeld atom refinement (HAR) to XRD data for accurate electron density mapping.

- Periodic boundary conditions : Use CASTEP or VASP for solid-state DFT simulations to account for crystal packing .

Advanced: What methodologies assess the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.